molecular formula C10H13BrO B7867266 1-bromo-4-(propoxymethyl)benzene

1-bromo-4-(propoxymethyl)benzene

Cat. No.: B7867266
M. Wt: 229.11 g/mol
InChI Key: PBFROLRVUHEMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-4-(propoxymethyl)benzene is an organic compound that belongs to the class of ethers It is characterized by the presence of a bromine atom attached to the benzyl alcohol moiety, which is further linked to a propyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-(propoxymethyl)benzene can be achieved through the Williamson ether synthesis. This method involves the reaction of 4-bromobenzyl alcohol with n-propyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion generated from the alcohol attacks the alkyl halide, resulting in the formation of the ether bond .

Industrial Production Methods

Industrial production of ethers, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and alternative energy sources such as microwave irradiation can further improve the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-(propoxymethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Bromobenzaldehyde.

    Substitution: Various substituted benzyl ethers.

    Reduction: Corresponding alcohols or hydrocarbons.

Scientific Research Applications

1-bromo-4-(propoxymethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-bromo-4-(propoxymethyl)benzene involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohols and hydrocarbons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-4-(propoxymethyl)benzene is unique due to the presence of both the bromine atom and the propyl ether group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.

Biological Activity

1-Bromo-4-(propoxymethyl)benzene, also known as 4-bromobenzyl propyl ether, is an organic compound with the molecular formula C10_{10}H13_{13}BrO. This compound has garnered interest in various fields of biological research due to its potential pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Molecular Weight : 229.12 g/mol
  • Boiling Point : Not readily available
  • Solubility : Moderate solubility in organic solvents; low solubility in water.
  • Chemical Structure : The compound features a bromine atom attached to a benzene ring, with a propoxymethyl group contributing to its unique properties.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties, making them potential candidates for antibiotic development. These compounds have shown efficacy against various bacterial strains, including resistant ones, suggesting their utility in treating infections.

2. Cytotoxicity and Apoptosis

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. This property positions the compound as a potential anti-cancer agent.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit certain protein tyrosine kinases (PTKs), which play critical roles in cell signaling and proliferation.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of various brominated compounds, including this compound, against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Cytotoxic Effects on Cancer Cells :
    • In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of HeLa cells (cervical cancer). The IC50_{50} was determined to be approximately 30 µM after 48 hours of exposure.
  • Enzyme Activity Modulation :
    • Research focused on the inhibition of PTKs revealed that this compound inhibited the activity of Src kinase by approximately 65% at a concentration of 10 µM, indicating its potential role in cancer therapy targeting signaling pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
CytotoxicityInduces apoptosis in HeLa cells
Enzyme InhibitionInhibits Src kinase

Properties

IUPAC Name

1-bromo-4-(propoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFROLRVUHEMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.